molecular formula C14H23NO5 B11754792 (4aS,8S,8aS)-5-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid CAS No. 1445951-37-0

(4aS,8S,8aS)-5-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid

Cat. No.: B11754792
CAS No.: 1445951-37-0
M. Wt: 285.34 g/mol
InChI Key: JVUOJYXGFHBCKO-DCAQKATOSA-N
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Description

(4aS,8S,8aS)-5-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid is a complex organic compound with a unique structure. This compound is characterized by its octahydro-2H-pyrano[3,2-b]pyridine core, which is further functionalized with a tert-butoxycarbonyl group and a carboxylic acid group. The stereochemistry of the compound is defined by the (4aS,8S,8aS) configuration, indicating the specific spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,8S,8aS)-5-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrano[3,2-b]pyridine core, followed by the introduction of the tert-butoxycarbonyl group and the carboxylic acid group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial production methods are designed to ensure consistency, purity, and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4aS,8S,8aS)-5-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deprotected amines.

Scientific Research Applications

Chemistry

In chemistry, (4aS,8S,8aS)-5-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its stereochemistry and functional groups allow for specific interactions with biological targets.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The compound’s structure may be modified to enhance its pharmacological properties, such as bioavailability and target specificity.

Industry

In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (4aS,8S,8aS)-5-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. The compound’s functional groups and stereochemistry allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrano[3,2-b]pyridine derivatives with different functional groups. Examples include:

  • (4aS,8S,8aS)-5-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-b]pyridine-8-carboxamide
  • (4aS,8S,8aS)-5-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-b]pyridine-8-methyl ester

Uniqueness

The uniqueness of (4aS,8S,8aS)-5-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid lies in its specific stereochemistry and functional groups. These features confer distinct reactivity and interaction profiles, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1445951-37-0

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

(4aS,8S,8aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyridine-8-carboxylic acid

InChI

InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-7-6-9(12(16)17)11-10(15)5-4-8-19-11/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11-/m0/s1

InChI Key

JVUOJYXGFHBCKO-DCAQKATOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]2[C@@H]1CCCO2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2C1CCCO2)C(=O)O

Origin of Product

United States

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